Diethyl 2-(1-phenylpropyl)malonate

Description

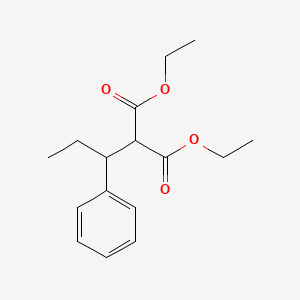

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(1-phenylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-13(12-10-8-7-9-11-12)14(15(17)19-5-2)16(18)20-6-3/h7-11,13-14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLKIFIEAWSZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307946 | |

| Record name | DIETHYL 2-(1-PHENYLPROPYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37556-02-8 | |

| Record name | 37556-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYL 2-(1-PHENYLPROPYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Diethyl 2 1 Phenylpropyl Malonate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It provides critical information about the number and types of atoms, their connectivity, and their spatial relationships, which is fundamental for structural elucidation.

The ¹H NMR spectrum of Diethyl 2-(1-phenylpropyl)malonate is expected to display a series of distinct signals corresponding to each unique proton in the molecule. By analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of these signals, the precise structure can be confirmed. The expected signals can be inferred from the analysis of related structures like diethyl phenylmalonate and other alkyl-substituted malonic esters. chemicalbook.comnih.gov

The key expected proton signals for this compound are:

Phenyl Group Protons: Aromatic protons on the phenyl ring would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm.

Diethyl Ester Protons: The two equivalent ethyl groups of the malonate ester would each produce a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atom are expected around δ 4.2 ppm (quartet), coupled to the terminal methyl protons (-O-CH₂-CH₃) which would appear further upfield around δ 1.2 ppm (triplet).

1-Phenylpropyl Group Protons: This group contains several unique protons. The benzylic methine proton (-CH(Ph)-) attached to both the phenyl ring and the malonate carbon would likely appear as a doublet of doublets or a multiplet. The methine proton on the malonate carbon (-CH(COOEt)₂-) would also be a distinct signal. The methylene protons (-CH₂-CH₃) of the propyl group would show as a multiplet, and the terminal methyl protons (-CH₂-CH₃) would be an upfield triplet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on the analysis of analogous compounds.)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet |

| Ester Methylene (-OCH₂CH₃) | ~4.20 | Quartet |

| Malonate Methine (-CH(COOEt)₂) | ~3.80 | Doublet |

| Benzylic Methine (-CH(Ph)-) | ~3.50 | Multiplet |

| Propyl Methylene (-CH₂CH₃) | ~1.90 | Multiplet |

| Ester Methyl (-OCH₂CH₃) | ~1.25 | Triplet |

| Propyl Methyl (-CH₂CH₃) | ~0.90 | Triplet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of the compound. Based on data from analogues like diethyl 2-ethyl-2-phenylmalonate and diethyl phenylmalonate, the characteristic carbon signals for this compound can be predicted. nih.govchemicalbook.com

The key expected carbon signals include:

Carbonyl Carbons: The two equivalent ester carbonyl carbons (-C=O) are expected to resonate in the downfield region, typically around δ 168-170 ppm.

Aromatic Carbons: The phenyl ring will show multiple signals in the aromatic region (δ 125-140 ppm). The carbon attached to the propyl group (ipso-carbon) will have a different shift from the ortho, meta, and para carbons.

Malonate and Propyl Methine Carbons: The central methine carbon of the malonate unit and the benzylic methine carbon of the propyl group are expected in the δ 50-60 ppm range.

Ester and Propyl Aliphatic Carbons: The methylene carbon of the ethyl esters (-OCH₂) would appear around δ 61 ppm, while their terminal methyl carbons (-OCH₂CH₃) would be upfield at approximately δ 14 ppm. The methylene and methyl carbons of the propyl group would also have characteristic shifts in the aliphatic region.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on the analysis of analogous compounds.)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C=O) | 168.0 - 170.0 |

| Aromatic C (ipso) | ~140.0 |

| Aromatic C (ortho, meta, para) | 125.0 - 129.0 |

| Ester Methylene (-OCH₂) | ~61.5 |

| Malonate Methine (-CH(COOEt)₂) | ~58.0 |

| Benzylic Methine (-CH(Ph)-) | ~55.0 |

| Propyl Methylene (-CH₂CH₃) | ~29.0 |

| Ester Methyl (-OCH₂CH₃) | ~14.0 |

| Propyl Methyl (-CH₂CH₃) | ~12.0 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing the connectivity between different parts of a molecule. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.

For this compound, HMBC would be instrumental in confirming the attachment of the 1-phenylpropyl group to the malonate core. Key expected correlations would include:

A correlation between the benzylic methine proton of the propyl group and the central malonate carbon.

Correlations from the malonate methine proton to the ester carbonyl carbons.

Correlations between the benzylic methine proton and the ipso- and ortho-carbons of the phenyl ring.

Correlations from the ester methylene protons to the ester carbonyl carbon.

These correlations would unambiguously piece together the molecular structure, confirming the precise arrangement of the phenyl, propyl, and diethyl malonate moieties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₆H₂₂O₄, HRMS is essential for distinguishing it from other isomers or compounds with the same nominal mass.

The theoretical exact mass can be calculated as follows:

Formula: C₁₆H₂₂O₄

Exact Mass: 278.15181 u

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. For a synthesized sample of this compound, GC analysis would yield a chromatogram where the retention time of the main peak indicates the compound's purity.

The mass spectrometer would then provide a fragmentation pattern for this peak. The fragmentation of this compound under electron ionization (EI) would be expected to produce several characteristic ions resulting from the cleavage of weaker bonds. Expected fragmentation pathways include:

Loss of an ethoxy group (-OC₂H₅, 45 u) or an ethoxycarbonyl group (-COOC₂H₅, 73 u).

Cleavage at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺, m/z = 91) or a related benzylic fragment.

Loss of the entire propylphenyl side chain.

Analysis of these fragment ions provides a fingerprint that helps to confirm the identity of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, the mass spectrum reveals a series of characteristic fragment ions that provide valuable information about its structure.

The fragmentation of the molecular ion, which is not always observed, often begins with the loss of an ethoxycarbonyl group (-COOEt) or a phenylpropyl group. The base peak, which is the most intense peak in the spectrum, often corresponds to a stable carbocation. Detailed analysis of the fragmentation pathways allows for the unambiguous identification of the compound.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]+ | 278 | Molecular Ion |

| [M - OEt]+ | 233 | Loss of an ethoxy group |

| [M - COOEt]+ | 205 | Loss of an ethoxycarbonyl group |

| [C9H11]+ | 119 | Phenylpropyl cation |

| [C7H7]+ | 91 | Tropylium ion |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the detailed solid-state structure of this compound and its analogues.

| Dihedral Angle | Description | Typical Value (degrees) |

| C(ar)-C(ar)-C(α)-C(β) | Phenyl group to propyl chain orientation | Varies |

| C(α)-C(malonate)-C(O)-O | Orientation of the ester groups | ~180 (trans) or ~0 (cis) |

Analysis of Intermolecular Interactions (e.g., C—H⋯O and C—H⋯π Hydrogen Bonds)

In the crystalline state, molecules of this compound are held together by a network of weak intermolecular interactions. These include C—H⋯O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule's ester group. Additionally, C—H⋯π interactions can occur, where a C-H bond points towards the electron-rich π system of a phenyl ring on an adjacent molecule. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Elucidation of Supramolecular Architectures in Crystalline States

The cumulative effect of the intermolecular interactions described above leads to the formation of a specific three-dimensional supramolecular architecture. In the case of this compound, these interactions can result in the formation of chains, sheets, or more complex three-dimensional networks. The specific architecture adopted depends on the subtle balance of the various intermolecular forces.

Other Essential Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

The most prominent features in the IR spectrum are the strong absorption bands due to the carbonyl (C=O) stretching vibrations of the two ester groups. The C-O stretching vibrations of the ester groups also give rise to strong bands. The presence of the phenyl group is confirmed by the characteristic C-H stretching vibrations of the aromatic ring and the C=C stretching vibrations within the ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1750-1730 |

| C-O (ester) | Stretch | 1300-1000 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-H (aliphatic) | Stretch | 3000-2850 |

Stereochemical Aspects in the Synthesis and Transformations of Diethyl 2 1 Phenylpropyl Malonate

Investigation of Chiral Center Formation in Michael Adducts

The formation of the chiral center in diethyl 2-(1-phenylpropyl)malonate often occurs through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated compound like trans-β-methylstyrene. iucr.orgmdpi.com The addition of the malonate to the β-carbon of the unsaturated system creates the stereocenter of the resulting product. masterorganicchemistry.com

The stereochemical outcome of this reaction is influenced by several factors, including the nature of the catalyst and the reaction conditions. For instance, the use of organocatalysts can facilitate the formation of supramolecular complexes between the reactants, which can influence the stereoselectivity of the addition. mdpi.com In some cases, even in the presence of a chiral catalyst, the product may be formed as a racemic mixture, indicating a lack of effective stereocontrol. mdpi.com

The formation of C-C bonds through the Michael addition of carbanionic reagents to α,β-unsaturated carbonyl compounds is a fundamental method in organic synthesis. iucr.org Specifically, the conjugate addition of malonates to chalcones (1,3-diphenyl-2-propen-1-one and its derivatives) has been extensively studied. iucr.orgrsc.org

Strategies for Enantioselective Synthesis

Achieving an enantioselective synthesis of this compound, where one enantiomer is preferentially formed, is a significant goal in synthetic organic chemistry. This is often accomplished using chiral catalysts. rsc.orgrsc.org

Chiral Phase-Transfer Catalysis: One prominent strategy is the use of chiral phase-transfer catalysts (PTCs). rsc.orgrsc.orgmdpi.com These catalysts, often derived from cinchona alkaloids or featuring chiral binaphthyl scaffolds, can create a chiral environment around the reacting species, directing the approach of the nucleophile to the electrophile and leading to the preferential formation of one enantiomer. mdpi.com Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common types of chiral PTCs. rsc.orgmdpi.com The design of these catalysts often incorporates hydrogen-bonding groups, such as amides or thioureas, to enhance their stereochemical control. mdpi.com

Organocatalysis: Chiral organocatalysts, such as those derived from L-proline or cinchona alkaloids, have also been employed to achieve enantioselective Michael additions. rsc.orgnih.govnih.gov These catalysts can activate the reactants through the formation of iminium ions or by acting as bifunctional acid-base catalysts, thereby inducing asymmetry in the product. rsc.org For example, bifunctional cinchonine (B1669041) derivatives have been shown to be effective in the Michael addition of malonate esters to nitro olefins. rsc.org

Metal-Based Catalysis: Chiral metal complexes, for instance, those of nickel, have been utilized for the enantioselective synthesis of related chiral malonates. d-nb.infogoogle.com These catalysts can coordinate with the reactants, creating a rigid and asymmetric environment that directs the stereochemical course of the reaction.

The table below summarizes various catalytic systems used for the enantioselective synthesis of chiral malonates.

| Catalyst Type | Example Catalyst | Application | Achieved Enantioselectivity (ee) |

| Chiral Phase-Transfer Catalyst | (S,S)-3,4,5-trifluorophenyl-NAS bromide | α-alkylation of malonates | Up to 98% ee frontiersin.orgresearchgate.netnih.govnih.gov |

| Organocatalyst | Cinchonine-derived thiourea (B124793) | Michael addition of malonates to nitro olefins | High enantioselectivity rsc.org |

| Metal Complex | Nickel(II) complex with a chiral diamine | Michael addition of diethyl malonate to trans-β-nitrostyrene | 97.0% ee of the (R)-isomer google.com |

| Organocatalyst | L-proline immobilized on mesoporous silica | Diethyl malonate addition | Chiral enhancement observed nih.gov |

Assessment and Control of Enantiomeric Excess (ee) in Asymmetric Reactions

The success of an enantioselective synthesis is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. heraldopenaccess.us

Determination of Enantiomeric Excess: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of a chiral compound. frontiersin.orgresearchgate.netheraldopenaccess.usuma.es This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. uma.es Other methods include the use of chiral derivatizing agents followed by standard chromatography or NMR spectroscopy, and chiroptical detectors like circular dichroism (CD) or optical rotation (OR) detectors coupled with HPLC. heraldopenaccess.usnih.gov

Control of Enantiomeric Excess: Controlling the ee in asymmetric reactions is a central challenge. Key factors that influence enantioselectivity include:

Catalyst Structure: The structure of the chiral catalyst is paramount. Subtle changes in the catalyst's framework, such as the nature of the substituents or the type of hydrogen-bonding donors, can significantly impact the ee. mdpi.comrsc.org

Reaction Conditions: Temperature, solvent, and the nature of the base used can all affect the enantioselectivity of the reaction. frontiersin.orgresearchgate.netnih.gov Lowering the reaction temperature often leads to higher enantiomeric excesses. frontiersin.orgresearchgate.net

Substrate Structure: The structure of the reactants themselves can also influence the stereochemical outcome.

The following table illustrates the effect of reaction conditions on the enantioselectivity of a phase-transfer catalyzed α-benzylation of an alkyl tert-butyl α-methylmalonate. frontiersin.orgresearchgate.netnih.gov

| Entry | Solvent | Temperature (°C) | Base | Yield (%) | ee (%) |

| 1 | Toluene | 0 | 50% KOH | 72 | 92 |

| 2 | Toluene | -20 | 50% KOH | 70 | 94 |

| 3 | Toluene | -40 | 50% KOH | 75 | 95 |

| 4 | CH₂Cl₂ | 0 | 50% KOH | 85 | 80 |

| 5 | THF | 0 | 50% KOH | 88 | 75 |

Diastereoselective Transformations

Once this compound is synthesized, it can undergo further reactions. If the starting material is already chiral, subsequent reactions that create a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the formation of these diastereomers, favoring one over the others.

For instance, the alkylation of an enolate derived from a chiral malonate ester can proceed with diastereoselectivity. libretexts.org The existing chiral center can influence the approach of the electrophile, leading to the preferential formation of one diastereomer. This is a common strategy in the synthesis of natural products and other complex molecules where precise control over multiple stereocenters is required. chegg.com

Understanding Racemic Mixture Crystallization

When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture, which contains equal amounts of both enantiomers. The crystallization of such a mixture can occur in different ways. In the case of a related compound, diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, the racemic mixture crystallizes in a centrosymmetric space group (P2₁/n). iucr.orgiucr.orgnih.govresearchgate.net This means that both enantiomers are present in the unit cell of the crystal in equal amounts, and the crystal as a whole is not chiral.

The crystal structure of this racemic compound reveals details about its molecular conformation. For example, the dihedral angle between the two benzene (B151609) rings is 80.16 (6)°. iucr.orgiucr.orgnih.govresearchgate.net The conformation is stabilized by intramolecular hydrogen bonds. iucr.orgnih.gov Intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, further stabilize the crystal lattice, leading to a three-dimensional supramolecular structure. iucr.orgiucr.orgnih.govresearchgate.net Understanding the crystallization behavior of racemic mixtures is important for their characterization and for developing methods for their resolution into pure enantiomers.

Applications and Biological Activity of Diethyl 2 1 Phenylpropyl Malonate and Its Functionalized Derivatives

Role in Pharmaceutical Synthesis and Drug Discovery

The scaffold of diethyl 2-(1-phenylpropyl)malonate is a valuable building block in the development of new therapeutic agents. Its chemical reactivity enables the synthesis of diverse molecular architectures with potential biological activities.

Precursors for Anti-inflammatory and Anticonvulsant Agents

Malonate derivatives, in general, are recognized for their potential in synthesizing compounds with anti-inflammatory and anticonvulsant properties. chemicalbook.comactylis.com The core structure of this compound provides a foundation for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The presence of the phenylpropyl group can be a key feature in the design of molecules targeting inflammatory pathways. nih.gov For instance, certain aryl malonate derivatives have been identified as inhibitors of TLR4 signaling, a critical pathway in pro-inflammatory responses. nih.gov

In the realm of anticonvulsant agents, the structural motif of this compound is related to compounds that have shown efficacy in epilepsy models. For example, the bioactivation of the anticonvulsant drug felbamate (B1672329) involves a mechanism that shares similarities with the hydrolysis of certain malonate-containing compounds. nih.gov This suggests that derivatives of this compound could be explored for their potential to modulate neuronal excitability. The synthesis of hybrid molecules incorporating pyrrolidine-2,5-dione and thiophene (B33073) rings, known pharmacophores in anticonvulsant drugs, highlights the modularity of this chemical space. nih.gov

Development of Microsomal Triglyceride Transfer Protein (MTP) Inhibitors (e.g., JTT-130 related structures)

A significant application of a functionalized derivative of diethyl 2-phenylmalonate is in the development of the intestine-specific microsomal triglyceride transfer protein (MTP) inhibitor, JTT-130. nih.govnih.gov MTP is a key protein in the assembly and secretion of triglyceride-rich lipoproteins in the intestine and liver. nih.gov Inhibition of MTP is a therapeutic strategy for dyslipidemia. nih.gov

JTT-130, chemically known as diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate, is designed to be a prodrug that is rapidly hydrolyzed in the liver to an inactive carboxylic acid metabolite. nih.govnih.gov This intestine-specific action minimizes the risk of hepatic steatosis (fatty liver), a side effect associated with systemic MTP inhibition. nih.govnih.gov The diethyl 2-phenylmalonate moiety is crucial for this tissue-selective activity. The hydrolysis mechanism involves an initial cleavage of one of the ethyl ester groups of the malonate, followed by a decarboxylative fragmentation. nih.gov This intricate mechanism ensures that the active inhibitor has a limited systemic exposure, thereby enhancing its safety profile.

| Compound | Structure | Mechanism of Action | Therapeutic Target |

| JTT-130 | Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate | Intestine-specific MTP inhibitor; prodrug that is rapidly hydrolyzed in the liver. nih.govnih.gov | Microsomal Triglyceride Transfer Protein (MTP) |

Intermediates for Diverse Bioactive Molecules

The chemical versatility of this compound makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules. chemicalbook.com The malonate core can be readily modified through reactions like alkylation, acylation, and condensation, allowing for the introduction of various functional groups and the construction of complex molecular frameworks. chemicalbook.com These modifications can lead to compounds with diverse pharmacological activities, including but not limited to anti-inflammatory, anticonvulsant, and anticancer effects. actylis.com

Advanced Organic Synthesis and Complex Building Blocks

Beyond its direct applications in medicinal chemistry, this compound and its analogs serve as crucial building blocks in advanced organic synthesis for the construction of complex molecular architectures.

Construction of Heterocyclic Compounds (e.g., Quinolone, Diazepinone, Indoloquinolizidine Derivatives)

Diethyl malonate and its derivatives are widely used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. chemicalbook.com The reactivity of the malonate group allows for cyclocondensation reactions with various dinucleophiles to form a range of heterocyclic rings. nih.gov

For instance, substituted malonates can be used to synthesize quinolone derivatives. nih.gov Quinolones are an important class of compounds with a broad spectrum of biological activities. The synthesis of pyrimidine-quinolone hybrids has been explored for their potential as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov

Furthermore, the reaction of aminobenzophenones with diethyl ethoxymethylenemalonate, a related malonate derivative, can lead to the formation of 1,3,4-benzotriazepine derivatives. researchgate.net These seven-membered heterocyclic systems are of interest in medicinal chemistry.

Formation of 1,5-Dicarbonyl Compounds and their Subsequent Conversions

The Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds is a classic and powerful method for the formation of 1,5-dicarbonyl compounds. nih.gov This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The resulting 1,5-dicarbonyl adducts are highly versatile intermediates that can be further transformed into a variety of cyclic and acyclic structures. For example, intramolecular aldol (B89426) or Claisen condensations of these dicarbonyl compounds can lead to the formation of six-membered rings, a common structural motif in many natural products and bioactive molecules.

The conjugate addition of malonates to chalcones (1,3-diphenyl-2-propen-1-ones) is a well-studied reaction that yields functionalized 1,5-dicarbonyl compounds. nih.gov These products can then be elaborated into more complex molecular architectures.

| Reactants | Reaction Type | Product Type | Significance |

| Diethyl malonate + α,β-Unsaturated carbonyl compound | Michael Addition | 1,5-Dicarbonyl compound | Key C-C bond formation, versatile intermediate |

| 2-Aminobenzophenones + Diethyl ethoxymethylenemalonate | Condensation/Cyclization | 1,3,4-Benzotriazepine derivatives | Synthesis of seven-membered heterocycles |

Preparation of β-Ketoesters

This compound and its derivatives are versatile precursors for the synthesis of β-ketoesters. One common method involves the acylation of the corresponding malonic ester enolate. The process begins with the deprotonation of the α-carbon of the malonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an acylating agent like an acid chloride or an anhydride. The subsequent workup yields the desired β-ketoester.

Another significant route to β-ketoesters from malonate derivatives is through a Michael addition reaction. The conjugate addition of a malonate enolate to an α,β-unsaturated ketone produces a Michael adduct. nih.gov This adduct, a 1,5-dicarbonyl compound, can then undergo decarboxylation under appropriate conditions to yield a δ-ketoester, a type of β-ketoester. nih.gov The enantioselectivity of this Michael addition can often be controlled through the use of chiral organocatalysts, such as those derived from cinchona alkaloids or 1,2-diphenylethanediamine, leading to the formation of chiral β-ketoesters. nih.gov

Table 1: Synthesis of β-Ketoesters from Malonate Derivatives

| Starting Material | Reagents and Conditions | Product Type | Ref. |

| Diethyl malonate derivative | 1. Base (e.g., NaOEt) 2. Acylating agent (e.g., R-COCl) | β-Ketoester | General Knowledge |

| Diethyl malonate | α,β-Unsaturated ketone, Organocatalyst (e.g., 1,2-diphenylethanediamine), Acidic additive | Michael Adduct (precursor to δ-ketoester) | nih.gov |

Synthesis of δ-Lactones

Substituted diethyl malonates, such as this compound, serve as valuable starting materials for the synthesis of δ-lactones. A key synthetic strategy involves the reaction of a diethyl malonate enolate with an epoxide. chegg.com The reaction is initiated by treating the diethyl malonate with a base to form the nucleophilic enolate. This enolate then attacks the epoxide ring, leading to its opening and the formation of a γ-hydroxy-α-carboxy ester intermediate. Subsequent heating in an acidic aqueous solution induces intramolecular cyclization (lactonization) and decarboxylation to afford the target δ-lactone. chegg.com

The Michael addition reaction provides another pathway to δ-lactone precursors. The addition of a diethyl malonate enolate to an α,β-unsaturated aldehyde or ketone can yield an adduct that, after modification of the functional groups, can be cyclized to form a δ-lactone. rsc.orgresearchgate.net For instance, the adduct from the reaction with an α,β-unsaturated aldehyde can be reduced at the aldehyde function to a primary alcohol, which can then undergo lactonization with one of the ester groups of the malonate.

Precursors for Amino Acids and various Carboxylic Acid Derivatives

The malonic ester synthesis is a classical and highly effective method for preparing a wide range of carboxylic acids, and this compound is an ideal substrate for this transformation. The general process involves the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation. The hydrolysis is typically carried out under basic conditions (saponification) using a base like sodium hydroxide, followed by acidification, or directly under acidic conditions. youtube.com Heating the resulting substituted malonic acid leads to the loss of one of the carboxyl groups as carbon dioxide, yielding a substituted acetic acid. youtube.com In the case of this compound, this process would yield 3-phenylpentanoic acid.

Furthermore, derivatives of diethyl malonate are crucial intermediates in the synthesis of α-amino acids. A common approach is the alkylation of diethyl acetamidomalonate. Alternatively, diethyl malonate can be nitrosated to form diethyl oximinomalonate, which is then reduced to diethyl aminomalonate (DEAM). researchgate.net This aminomalonate can be alkylated and subsequently hydrolyzed and decarboxylated to produce various α-amino acids.

Table 2: Synthesis of Carboxylic Acids and Amino Acids from Malonate Derivatives

| Starting Material | Synthetic Target | Key Transformation Steps | Ref. |

| This compound | 3-Phenylpentanoic acid | 1. Hydrolysis (acidic or basic) 2. Decarboxylation | youtube.com |

| Diethyl aminomalonate | α-Amino acid | 1. Alkylation 2. Hydrolysis and Decarboxylation | researchgate.net |

Broader Applications in Chemical Industries and Material Science

Utility in Dye Synthesis

Diethyl malonate and its derivatives are important intermediates in the synthesis of certain classes of dyes, particularly those based on the pyrazolone (B3327878) nucleus. researchgate.net The synthesis of pyrazolone dyes often begins with the preparation of a β-ketoester, which can be synthesized from a malonic ester as described in section 6.2.3. This β-ketoester is then condensed with a hydrazine (B178648) derivative to form the pyrazolone ring. orientjchem.org The resulting pyrazolone can then be used as a coupling component in an azo coupling reaction with a diazonium salt to produce a wide variety of azo dyes. researchgate.netnih.gov These dyes can have applications as disperse dyes for synthetic fibers. researchgate.netnih.gov

Biological and Medicinal Chemistry Research beyond Drug Synthesis

Derivatives of diethyl malonate have been the subject of significant research in medicinal chemistry, extending beyond their use as simple synthetic intermediates for drug molecules.

One notable area of investigation is their role as enzyme inhibitors. For example, a derivative of diethyl 2-phenylmalonate, JTT-130, has been identified as an intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). nih.gov This inhibition is achieved through a novel hydrolytic mechanism that leads to the formation of an inactive carboxylic acid metabolite in the liver, thereby localizing the inhibitory activity to the intestine. nih.gov

Furthermore, various derivatives containing sulfonamide moieties have been explored as inhibitors of carbonic anhydrases (CAs). nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. nih.govsigmaaldrich.com

The core structure of substituted malonates also appears in compounds investigated for other biological activities. For instance, certain pyrazolone derivatives, which can be synthesized from malonates, have shown potential as anti-inflammatory and neuroprotective agents. nih.gov

In Vitro Antioxidant Activity of Malonate Adducts

The antioxidant potential of diethyl malonate adducts has been a subject of scientific investigation. These compounds are often synthesized via the Michael addition of diethyl malonate to chalcones. isca.me A study on a series of novel diethyl malonate adducts of phenothiazine, derived from chalcone (B49325) precursors, demonstrated significant in-vitro antioxidant activity. isca.me

The antioxidant capacity was measured by determining the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. The results showed that the synthesized diethyl malonate adducts (2a-g) exhibited good antioxidant activity, with IC50 values ranging from 36.15 to 81.00 µg/ml. isca.me This performance was comparable to that of quercetin, a well-known antioxidant standard with an IC50 value of 44.53 µg/ml. isca.me

Notably, the specific substituents on the chalcone-derived portion of the molecule influenced the antioxidant strength. For instance, compounds with electron-donating groups showed marginally higher antioxidant properties. isca.me Compound 2d , which possesses an electron-donating group, displayed the highest activity with an IC50 value of 36.15 µg/ml, followed by compound 2a at 39.13 µg/ml. isca.me The presence of NH and C=O groups within the diethyl malonate adduct structure is also believed to contribute to the observed antioxidant effects. isca.me

| Compound | IC50 Value (µg/ml) |

|---|---|

| 2a | 39.13 |

| 2b | 40.00 |

| 2c | 81.00 |

| 2d | 36.15 |

| 2e | 45.13 |

| 2f | 42.00 |

| 2g | 61.00 |

| Quercetin (Standard) | 44.53 |

Biological Relevance through Chalcone Backbone (e.g., Antifungal, Antimalarial Properties)

The functionalized derivatives of this compound often originate from chalcones, which are precursors in their synthesis. isca.me Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds belonging to the flavonoid family and are known for a wide spectrum of pharmacological activities. sphinxsai.com The biological significance of these malonate derivatives is therefore intrinsically linked to the potent bioactivity of their chalcone backbone.

The reactive α,β-unsaturated keto group present in the chalcone structure is largely responsible for its diverse biological effects. nih.govdoaj.org Chalcones have demonstrated significant potential as antifungal and antimalarial agents.

Antifungal Activity: Chalcone derivatives have been synthesized and evaluated for their activity against various fungal species. nih.gov For example, certain chalcone derivatives showed inhibitory effects against the fungus Microsporum gypseum, with some compounds exhibiting activity superior to the standard drug ketoconazole. nih.gov The antimicrobial properties of chalcones may be enhanced by the presence of specific substituents, such as fluorine atoms, which increase lipophilicity. mdpi.com

Antimalarial Properties: Numerous chalcone derivatives have been reported to possess promising antimalarial activity, including against chloroquine-resistant strains of Plasmodium falciparum. sphinxsai.com The mechanism of their antimalarial action is thought to involve the inhibition of plasmodial cysteine or aspartate proteases, which are crucial for the parasite's degradation of hemoglobin. sphinxsai.com Licochalcone A, an oxygenated chalcone, has shown both in vitro and in vivo antimalarial effects. sphinxsai.com The versatility of the chalcone structure allows for the synthesis of various derivatives, including quinolinyl and quinoxaline (B1680401) chalcones, with encouraging antimalarial results. sphinxsai.comresearchgate.net

Investigations into Metabolic Pathways and Byproduct Formation in Biological Systems

The metabolic fate of malonic esters like this compound in biological systems is primarily governed by hydrolysis and decarboxylation. nih.govucalgary.ca Studies on related diethyl phenylmalonate derivatives provide insight into these metabolic pathways.

The primary metabolic process is the hydrolysis of the ester groups by cellular enzymes, such as carboxylesterases. nih.gov This reaction converts the diethyl ester into a dicarboxylic acid intermediate (a substituted malonic acid). ucalgary.ca This step is crucial as it can dramatically alter the compound's properties and biological activity.

Following hydrolysis, the resulting substituted malonic acid often undergoes decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO2). nih.govucalgary.ca This process is particularly facile for 1,3-dicarboxylic acids. ucalgary.ca For instance, investigations into the hydrolysis of diethyl 2-(perfluorophenyl)malonate under vigorous acidic conditions revealed that the process was invariably accompanied by complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid as the final product. nih.govbeilstein-journals.orgnih.gov This indicates that the malonic acid intermediate can be thermally unstable and prone to losing CO2. nih.gov

Ester Hydrolysis: The two ethyl ester groups are cleaved to form a substituted phenylmalonic acid.

Decarboxylation: The phenylmalonic acid intermediate loses a molecule of CO2 to form a substituted phenylacetic acid.

This metabolic sequence is a well-established pathway for malonic esters and is critical for understanding the in vivo activity and clearance of these compounds. ucalgary.cayoutube.com

Future Research Directions and Translational Perspectives

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of substituted malonates, including diethyl 2-(1-phenylpropyl)malonate, relies heavily on the formation of carbon-carbon bonds. The development of advanced catalytic systems is paramount for achieving high efficiency, selectivity, and enantioselectivity, which are critical for producing pure, targeted compounds.

Phase-transfer catalysis has emerged as a powerful, environmentally friendly method for reactions like the Michael addition. For instance, the synthesis of a complex phenylpropyl malonate derivative has been achieved in good yield using a glucopyranoside-based crown ether as a catalyst in a solid/liquid two-phase system. Research in this area is focused on designing novel phase-transfer catalysts that offer even greater control over the reaction. Chiral phase-transfer catalysts, such as new types of mesitylene-based tri-site quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have been successfully used for the highly enantioselective Michael addition of diethyl malonate to chalcones.

Beyond phase-transfer systems, metal-catalyzed reactions represent a significant frontier. While the direct alkylation of diethyl malonate with less reactive aryl halides can be challenging, specialized catalytic methods have been developed to overcome this. For example, palladium-based catalysts are used for the arylation of diethyl malonate. Furthermore, methods employing copper(I) iodide with cesium carbonate have been shown to effectively catalyze this difficult transformation. Future work will likely involve creating more robust and versatile catalysts, including those based on earth-abundant metals, to broaden the scope of accessible malonate derivatives.

Table 1: Overview of Catalytic Systems for Substituted Malonate Synthesis

| Catalytic System | Reaction Type | Key Features | Relevant Compounds |

|---|---|---|---|

| Glucopyranoside-based Crown Ether | Michael Addition | Environmentally friendly; solid/liquid two-phase system. | Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate |

| Chiral Quaternary Ammonium Salts | Enantioselective Michael Addition | High enantioselectivity under mild conditions. | Diethyl 2-(1-(4-chlorophenyl)-3-oxo-3-phenylpropyl)malonate |

| Palladium(0) Complexes | Arylation | Enables C-C bond formation with aryl bromides. | Diethyl phenylmalonate |

| Copper(I) Iodide / Cesium Carbonate | Arylation | Overcomes the low reactivity of aryl halides. | Diethyl phenylmalonate |

Exploration of Novel Derivatization Pathways for Enhanced Molecular Complexity

The chemical structure of this compound offers multiple sites for modification, making it a valuable scaffold for building more complex molecules. The active methylene (B1212753) group and the two ester functionalities are key handles for derivatization.

One fundamental pathway involves the hydrolysis of one or both ester groups, followed by decarboxylation. This process can convert substituted malonates into corresponding acetic acid derivatives. For example, the vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate yields 2-(perfluorophenyl)acetic acid, demonstrating a route to valuable synthetic intermediates. Another significant derivatization is the reduction of the ester groups. The reduction of diethyl phenylmalonate using metal hydrides produces 2-phenyl-1,3-propanediol. This diol is a crucial intermediate in the synthesis of Felbamate (B1672329), an important anticonvulsant drug.

Further exploration involves leveraging the malonate core to construct heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. By converting the ester groups to other functionalities, such as amides, researchers can fine-tune the molecule's properties. For instance, replacing the diethyl-2-phenylmalonate motif in a drug candidate with an N,N-diethyl-2-phenylmalonamide substituent was shown to completely alter its metabolic pathway, making it resistant to a specific hydrolytic cleavage. Future research will focus on using the malonate platform to access novel ring systems and complex side chains, thereby expanding the chemical space available for drug discovery and materials science.

Expansion of Biological and Pharmacological Applications through Structure-Activity Relationship Studies

While malonates are often considered key synthetic intermediates, their derivatives have been shown to possess a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing these activities and identifying lead compounds for therapeutic development.

A prominent example is the development of microsomal triglyceride transfer protein (MTP) inhibitors for treating dyslipidemia. A complex derivative, Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130), was identified as an intestine-specific MTP inhibitor. SAR studies around this molecule revealed that its malonate structure was key to its tissue-specific action, as it undergoes rapid hydrolysis by liver enzymes into an inactive metabolite, thus avoiding hepatic side effects.

In another domain, derivatives known as diethyl 2-((arylamino)methylene)malonates (DAMMs) have demonstrated antifungal activity against the plant pathogen Fusarium oxysporum. A study of these compounds revealed clear SAR trends, where the nature and position of substituents on the aryl ring significantly impacted their potency. For instance, a nitro group at the ortho position of the aromatic ring resulted in the highest antifungal activity. The versatility of the malonate structure is also highlighted by its historical use as a precursor for synthesizing barbiturates, such as phenobarbital, and other therapeutic agents like anti-inflammatory drugs and anticonvulsants. Future work will involve synthesizing and screening libraries of novel this compound analogs to uncover new pharmacological applications and to refine the SAR for existing activities.

**Table 2: Structure-Activity Relationship of Antifungal Diethyl Malonate Derivatives (DAMMs) against *F. oxysporum***

| Compound | Aromatic Ring Substitution | IC₅₀ (µM) |

|---|---|---|

| 1 | 4-NO₂ | 0.024 |

| 2 | 2-NO₂ | 0.013 |

| 3 | 2,4-di-Cl | 35 |

| 4 | 4-Cl | 1.1 |

| 5 | Unsubstituted | 0.018 |

Data sourced from MDPI.

Process Optimization for Industrial Scale-Up and Sustainable Chemical Production

Transitioning the synthesis of this compound and its derivatives from the laboratory to an industrial scale requires significant process optimization to ensure economic viability, safety, and sustainability. Key goals include maximizing yield, simplifying procedures, and minimizing waste.

One critical aspect is the optimization of reaction conditions. Methodologies such as the response surface methodology have been used to systematically investigate the effects of variables like reactant ratios, reaction time, and temperature to maximize product yield. For example, optimizing the alkylation reaction for a similar malonate intermediate resulted in an average yield of over 70%. Patents for related processes often highlight reaction conditions that lead to conversion rates as high as 98% under moderate temperature and pressure, making them suitable for industrial production.

Finally, sustainability and "green" chemistry principles are increasingly important. This includes developing processes with low environmental pollution and high atom economy. A major challenge in scaling up can be product purification. Methods that rely on chromatography are often not feasible for large quantities. Therefore, research focuses on developing processes where the final product can be isolated through more scalable techniques like vacuum distillation. Future efforts will continue to address these challenges, aiming for production pathways that are not only efficient and cost-effective but also environmentally responsible.

Q & A

Q. What are the common synthetic routes for Diethyl 2-(1-phenylpropyl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of diethyl malonate enolates with electrophiles like 1-phenylpropyl halides under basic conditions (e.g., NaH or LDA) is a standard approach. Reaction optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (0–25°C), and stoichiometry to maximize yield . Multi-step protocols, such as Michael additions or Claisen condensations, are also employed, with yields ranging from 60% to 85% depending on substituent steric effects .

Q. How is NMR spectroscopy utilized in characterizing the structure of this compound?

H and C NMR are critical for confirming the malonate ester structure and substituent positions. Key spectral features include:

- Malonate ester protons : δ 1.2–1.3 ppm (triplet, ester CH), δ 4.1–4.3 ppm (quartet, ester CH).

- α-protons : δ 3.5–4.0 ppm (multiplet, adjacent to carbonyl groups).

- Phenylpropyl group : δ 7.2–7.4 ppm (aromatic protons), δ 2.6–2.9 ppm (methylene/methine protons). HRMS further validates molecular weight (e.g., [M+H] calculated vs. observed) .

Q. What role does the malonate ester group play in the compound’s reactivity?

The malonate ester’s electron-withdrawing groups enhance α-hydrogen acidity (pKa ~13), facilitating enolate formation for nucleophilic alkylation or condensation. This reactivity enables carbon-carbon bond formation, critical for constructing complex scaffolds in drug discovery (e.g., β-ketoester intermediates) .

Advanced Research Questions

Q. What strategies can optimize enantiomeric excess in asymmetric synthesis of this compound?

Chiral catalysts (e.g., L-proline) or auxiliaries can induce asymmetry during alkylation or Michael additions. For example, L-proline-catalyzed reactions with acrylonitrile derivatives achieve up to 79% enantiomeric excess by stabilizing transition states via hydrogen bonding. Solvent choice (e.g., pyridine) and temperature (35°C) further refine stereoselectivity .

Q. How can researchers resolve contradictions in toxicity data from different studies?

Systematic reviews and read-across analyses using analogs (e.g., dimethyl malonate) are recommended. The U.S. EPA’s approach for diethyl malonate involves:

- Data gap filling : Using analogs with shared functional groups (e.g., acute toxicity LD values from dimethyl malonate).

- Weight-of-evidence : Prioritizing studies with OECD/GLP compliance and reproducible protocols .

Q. What in silico methods predict the environmental fate of this compound?

Tools like EPI Suite estimate physicochemical properties (e.g., logP, biodegradability) using fragment-based methods. For example:

- LogP : Predicted ~2.5 (moderate hydrophobicity).

- Biodegradation : Likely slow due to ester group stability. Experimental validation via OECD 301F tests is advised to confirm hydrolysis rates .

Q. How to design a study evaluating the compound’s bioactivity against enzyme targets?

- Target selection : Focus on enzymes with malonate-binding pockets (e.g., dehydrogenases, kinases).

- Assay design : Use fluorescence polarization or SPR to measure binding affinity (K).

- SAR studies : Synthesize derivatives with modified phenylpropyl groups to assess substituent effects on inhibition (IC) .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or GC-MS to identify side products (e.g., ester hydrolysis).

- Data Reproducibility : Cross-validate NMR/HRMS results with independent replicates .

- Toxicological Profiling : Combine in vitro (e.g., Ames test) and in silico data to prioritize in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.